2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid involves several steps. One common synthetic route includes the reaction of 2,3-dimethoxybenzoic acid with morpholine-4-sulfonyl chloride under specific reaction conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the sulfonamide linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid can be compared with other similar compounds, such as:
2-Methoxy-5-(morpholine-4-sulfonyl)benzoic acid: This compound has a similar structure but with one less methoxy group, which may affect its chemical and biological properties.
2,3-Dimethoxybenzoic acid:
The uniqueness of this compound lies in its combination of methoxy and sulfonyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,3-dimethoxy-5-morpholin-4-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c1-19-11-8-9(7-10(13(15)16)12(11)20-2)22(17,18)14-3-5-21-6-4-14/h7-8H,3-6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWDNGVJQSCMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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